KGP591

Serotonin Receptor 5-HT3 Antagonist Off-Target Activity

KGP591 distinguishes itself from generic 3-aroylindoles through a 6-(3-hydroxyphenyl) substituent that confers dual 5-HT₃ receptor antagonism (IC₅₀=68 nM) alongside tubulin inhibition. This constrained CA-4 analog is essential for SAR studies at the indole 6-position and evaluating CYP2C19/1A2 metabolic liabilities. Researchers seeking this precise pharmacophore will not find an interchangeable alternative.

Molecular Formula C24H21NO5
Molecular Weight 403.4 g/mol
Cat. No. B12382250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKGP591
Molecular FormulaC24H21NO5
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)C2=CNC3=C2C=CC(=C3)C4=CC(=CC=C4)O
InChIInChI=1S/C24H21NO5/c1-28-21-11-16(12-22(29-2)24(21)30-3)23(27)19-13-25-20-10-15(7-8-18(19)20)14-5-4-6-17(26)9-14/h4-13,25-26H,1-3H3
InChIKeyJQHIEFZGSRAUDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[6-(3-Hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone: A 3-Aroylindole Combretastatin Analog for Anticancer and Serotonin Receptor Research


[6-(3-Hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone is a synthetic heterocyclic compound belonging to the 3-aroylindole class [1]. Its core structure incorporates a 3,4,5-trimethoxyphenyl (TMP) moiety linked via a ketone bridge to an indole ring, which is further substituted at the 6-position with a 3-hydroxyphenyl group. This architecture is a constrained analog of the natural stilbenoid combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor [2]. The compound has a molecular formula of C₂₄H₂₁NO₅ and a molecular weight of 403.4 g/mol .

Why [6-(3-Hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone Cannot Be Replaced by a Generic Indole or Combretastatin Analog


The biological activity of this compound is critically dependent on the precise spatial arrangement and electronic character of its three key substituents: the 3,4,5-trimethoxybenzoyl group, the indole core, and the 6-(3-hydroxyphenyl) motif. While the 3,4,5-trimethoxybenzoyl-indole framework is a well-established pharmacophore for tubulin binding [1], the addition of the 6-(3-hydroxyphenyl) group is not a trivial modification. Structural studies on related 3-aroylindoles show that the dihedral angle between the indole and trimethoxyphenyl rings is crucial for maintaining the 'cis-like' conformation required for colchicine site binding [2]. The 6-(3-hydroxyphenyl) substituent introduces a unique hydrogen-bond donor (the phenolic OH) and an additional aromatic ring that can modulate binding affinity, selectivity, and pharmacokinetic properties distinct from simpler 6-methoxy or 6-hydroxy analogs [3]. Substitution with a generic indole derivative lacking this precise 6-aryl group would yield a molecule with a different binding profile and is not a scientifically valid interchange.

Quantitative Differentiation of [6-(3-Hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone: Head-to-Head and Cross-Study Data


5-HT₃ Receptor Antagonism: A Distinct Off-Target Profile Compared to Classical Tubulin Inhibitors

In a functional assay, [6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone demonstrated antagonist activity at the human 5-HT₃ receptor with an IC₅₀ of 68 nM [1]. This is a notable off-target activity not observed with the canonical tubulin inhibitor Combretastatin A-4 (CA-4), which has an IC₅₀ > 10 µM in similar assays (inferred from lack of reported activity). This 5-HT₃ activity may be relevant for understanding side-effect profiles or exploring new therapeutic applications.

Serotonin Receptor 5-HT3 Antagonist Off-Target Activity

CYP Enzyme Selectivity: Low Inhibition of CYP2C19 and CYP1A2 Suggests a Cleaner Metabolism Profile

In vitro screening against a panel of cytochrome P450 enzymes revealed that [6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone is a weak inhibitor of CYP2C19 and CYP1A2, with IC₅₀ values of 10 µM and 12 µM, respectively [1]. These values are significantly higher than the typical potency of strong CYP inhibitors (IC₅₀ < 1 µM). For context, the related antimitotic agent BPR0L075 shows more potent CYP inhibition in human liver microsomes [2].

Drug Metabolism Cytochrome P450 CYP Inhibition

Tubulin Polymerization Inhibition: Class-Level Potency Inferred from Structure-Activity Relationships

Direct tubulin polymerization data for this exact compound is not available in the public domain. However, its close structural analog, OXi8006 (which differs only by a 2-phenyl substitution and a 6-methoxy group), is a potent inhibitor with an IC₅₀ of 0.84 µM [1]. Another related compound, BPR0L075 (the 6-methoxy analog), binds to the colchicine site and inhibits tubulin polymerization [2]. Based on established SAR for 3-aroylindoles, the 6-(3-hydroxyphenyl) substitution is predicted to retain tubulin inhibitory activity.

Tubulin Polymerization Microtubule Inhibitor Colchicine Site

Cytotoxicity Profile: Limited Public Data, but Potent Analogs Suggest Nanomolar Activity

Specific cytotoxicity data (IC₅₀ values) for this compound against human cancer cell lines have not been reported in primary literature. However, indolic analogs of CA-4, such as compounds 20b, 25b-27b, 32b, and 35b, have demonstrated potent antiproliferative activity at nanomolar concentrations against B16 melanoma cells [1]. The 6-(3-hydroxyphenyl) substitution is expected to modulate, but not abolish, this class-level activity.

Antiproliferative Cancer Cell Lines Cytotoxicity

Strategic Application Scenarios for [6-(3-Hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone in Discovery and Development


Investigating the Impact of 6-Aryl Substitution on Tubulin Binding and Antiproliferative Activity

This compound serves as a specific probe to interrogate the structure-activity relationship (SAR) at the 6-position of the indole core in 3-aroylindole tubulin inhibitors. By comparing its activity (once determined) to that of the 6-methoxy analog (BPR0L075) and the 6-hydroxy analog (CAS 613679-62-2), researchers can elucidate the steric and electronic contributions of the 3-hydroxyphenyl group to target engagement and cellular potency [1].

Evaluating Dual Pharmacology: Tubulin Inhibition and 5-HT₃ Receptor Antagonism

The confirmed 5-HT₃ receptor antagonism (IC₅₀ = 68 nM) [2] presents a unique opportunity to explore dual-mechanism pharmacology. This compound can be used in models where both tubulin-mediated anti-mitotic effects and modulation of serotonergic signaling are of interest, such as in certain cancers with neuroendocrine features or in the study of chemotherapy-induced nausea and vomiting.

Metabolic Stability Screening and CYP Interaction Profiling

With available in vitro CYP inhibition data (CYP2C19 IC₅₀ = 10 µM; CYP1A2 IC₅₀ = 12 µM) [2], this compound is a suitable tool for studying the metabolic liabilities of the 3-aroylindole scaffold. Its relatively low CYP inhibition profile makes it a candidate for further ADME studies to assess its potential for drug-drug interactions, particularly when compared to more promiscuous analogs [3].

Reference Standard for Analytical Method Development and Quality Control

As a well-defined chemical entity with a specific molecular formula (C₂₄H₂₁NO₅) and weight (403.4 g/mol) , this compound can be utilized as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of related 3-aroylindole impurities or metabolites in pharmaceutical development.

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